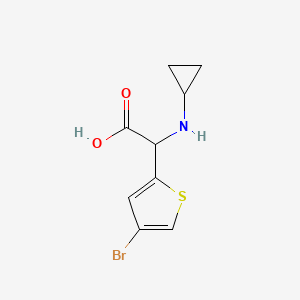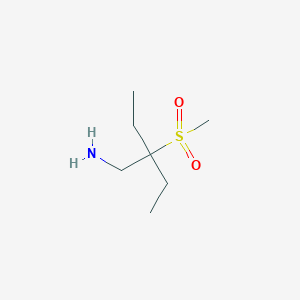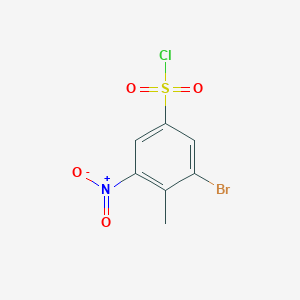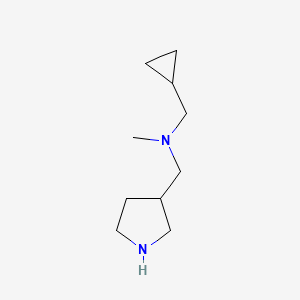![molecular formula C20H26ClNO B1374562 4-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride CAS No. 1219949-12-8](/img/structure/B1374562.png)
4-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride is a chemical compound with a complex structure that includes a biphenyl group, a piperidine ring, and a hydrochloride salt
Biochemical Analysis
Biochemical Properties
4-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of 4-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, it can affect the expression of genes related to metabolic processes, thereby altering cellular metabolism.
Molecular Mechanism
At the molecular level, 4-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can lead to changes in the conformation of the biomolecule, resulting in either inhibition or activation of its function . For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a loss of activity . Long-term studies have shown that the compound can have sustained effects on cellular function, although the exact nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 4-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride in animal models are dose-dependent. At lower doses, the compound may have beneficial effects, such as modulating enzyme activity or influencing cell signaling pathways . At higher doses, it can exhibit toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s effects become more pronounced at certain dosage levels.
Metabolic Pathways
4-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . These interactions can affect metabolic flux and alter the levels of metabolites within the cell. The compound’s metabolism can also lead to the formation of active or inactive metabolites, which can further influence its biological activity.
Transport and Distribution
The transport and distribution of 4-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its overall activity and function. For example, the compound may be transported into cells via specific membrane transporters, allowing it to reach its target sites within the cell.
Subcellular Localization
The subcellular localization of 4-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the biphenyl group: This can be achieved through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst.
Attachment of the piperidine ring: The biphenyl group is then reacted with an appropriate piperidine derivative under suitable conditions to form the desired compound.
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds.
Scientific Research Applications
4-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular processes.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with a similar biphenyl structure.
Piperidine: A basic structure that forms part of the compound.
4-Biphenylmethanol: A related compound with a similar biphenyl group and a hydroxyl functional group.
Uniqueness
4-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride is unique due to its combination of a biphenyl group, a piperidine ring, and a hydrochloride salt
Properties
IUPAC Name |
4-[2-[(4-phenylphenyl)methoxy]ethyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO.ClH/c1-2-4-19(5-3-1)20-8-6-18(7-9-20)16-22-15-12-17-10-13-21-14-11-17;/h1-9,17,21H,10-16H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMROLLYAZQTEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOCC2=CC=C(C=C2)C3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(5-bromofuran-2-yl)-N-phenylformamido]acetic acid](/img/structure/B1374486.png)
![2-(4-Bromothiophen-2-yl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid](/img/structure/B1374487.png)


![3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374491.png)
![2-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374492.png)
![4-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374493.png)
![3-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374494.png)



![2-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374501.png)
